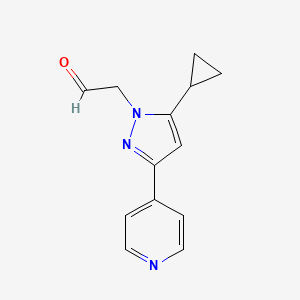

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,8-9,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLGVWXTLABKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of cyclopropyl and pyridinyl substituents. The final step involves the conversion to acetaldehyde through oxidation reactions.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that these compounds can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| RKO | 60.70 | Inhibition of cell cycle progression |

| PC-3 | 49.79 | Induction of apoptosis |

| HeLa | 78.72 | Inhibition of angiogenesis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory pathways . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Specifically, this compound has shown efficacy against various bacterial strains, indicating its potential use as an antibacterial agent .

Study on Antitumor Effects

In a study conducted by researchers at a leading pharmaceutical institution, several pyrazole derivatives were tested against human tumor cell lines. The findings suggested that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

Evaluation of Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives revealed that treatment with these compounds led to a significant reduction in inflammatory markers in animal models . This supports their potential therapeutic application in managing chronic inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

The structural features of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde suggest potential therapeutic properties, particularly in the following areas:

a. Anticancer Activity

Studies on pyrazole derivatives indicate that compounds with similar structures may exhibit anticancer properties by targeting specific enzymes involved in cancer metabolism. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents.

b. Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

c. Neurological Applications

There is emerging evidence that certain pyrazole derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The interaction with cannabinoid receptors is particularly noteworthy, as it may influence pain perception and mood regulation.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis often begins with readily available precursors like 6-chloro-3-pyridineacetic acid.

- Reactions : Key reactions include esterification, cyclization, and reduction to yield the final product.

These synthetic methods can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and purity while reducing costs .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values demonstrating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory diseases, researchers tested the anti-inflammatory effects of several pyrazole derivatives in vivo. The study found that treatment with this compound led to a marked reduction in edema and pro-inflammatory cytokine levels in animal models of arthritis .

Comparison with Similar Compounds

Structural Significance :

- The pyridin-4-yl group contributes to hydrogen-bonding interactions and may enhance solubility in polar solvents.

- The acetaldehyde side chain offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions.

Structural elucidation of such compounds often employs X-ray crystallography, where software like SHELX (e.g., SHELXL for refinement) is widely used for small-molecule analysis .

However, structural analogs can be inferred based on pyrazole derivatives with varying substituents. Key comparison parameters include molecular weight, substituent effects, and reactivity (Table 1).

Table 1: Comparison of Pyrazole Derivatives

Key Observations :

Substituent Effects: Cyclopropyl vs. Pyridin-4-yl vs. Pyridin-3-yl/Thiophen-2-yl: The pyridin-4-yl group offers a linear hydrogen-bonding geometry distinct from the angled pyridin-3-yl or the sulfur-containing thiophene, altering solubility and binding affinity.

Reactivity :

- The acetaldehyde group in the target compound is more electrophilic than the propanal or ketone analogs, enabling faster Schiff base formation.

Biological and Industrial Relevance: Pyrazole aldehydes with aryl/heteroaryl substituents (e.g., phenyl, pyridinyl) are commonly explored as kinase inhibitors or antimicrobial agents.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde generally follows a sequence of:

- Formation of the pyrazole core with appropriate substituents (cyclopropyl and pyridin-4-yl groups).

- Introduction or transformation of the side chain to an acetaldehyde functionality.

This typically involves:

- Grignard reactions or other organometallic additions for cyclopropyl introduction.

- Condensation reactions to form pyrazole rings from hydrazine derivatives and α,β-unsaturated ketones or aldehydes.

- Functional group transformations to yield the acetaldehyde side chain.

Pyrazole Core Construction with Cyclopropyl Substitution

Research indicates that cyclopropyl-substituted pyrazoles can be efficiently synthesized via a sequence involving Grignard reagents, condensation, and cyclization reactions:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Grignard Reaction | Reaction of suitable carboxamide or ester precursors with cyclopropylmagnesium reagents to form cyclopropyl-substituted aldehydes or ketones. |

| 2 | Condensation Reaction | Aldehydes or ketones react with aromatic aldehydes to form α,β-unsaturated ketones (chalcones or enones). |

| 3 | Cyclization | Reaction of α,β-unsaturated ketones with hydrazine hydrate to form the pyrazole ring. |

This approach was demonstrated in the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl) derivatives, which share structural similarity with the target compound, where hydrazine hydrate cyclizes chalcone intermediates to yield pyrazole rings with cyclopropyl substitution.

Incorporation of the Pyridin-4-yl Substituent

The pyridin-4-yl group is typically introduced via:

- Use of pyridin-4-yl-substituted aldehydes or ketones in the condensation step.

- Cross-coupling reactions or nucleophilic substitution on preformed pyrazole cores, although direct condensation routes are more common for such heterocycles.

Literature examples show that pyridine moieties at the 3-position of pyrazoles can be introduced by condensation of pyridinyl-substituted aldehydes with hydrazine derivatives, forming the pyrazole ring directly.

Formation of the Acetaldehyde Side Chain

The acetaldehyde functionality at the 2-position of the pyrazole nitrogen is typically introduced by:

- Functionalization of the pyrazole N-alkyl side chain.

- Oxidation of corresponding alcohol or nitrile precursors to aldehydes.

- Direct use of acetaldehyde derivatives in condensation reactions.

For example, pyrazolylacetaldehydes can be prepared by oxidation of pyrazolylmethanol derivatives or by selective hydrolysis of acetal-protected aldehydes after pyrazole formation.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Reaction of cyclopropylmagnesium bromide with pyridin-4-yl-substituted ester or nitrile | Formation of cyclopropyl-substituted aldehyde or ketone intermediate. |

| 2 | Condensation with pyridin-4-yl aldehyde in presence of base | Formation of α,β-unsaturated ketone intermediate bearing pyridine and cyclopropyl substituents. |

| 3 | Cyclization with hydrazine hydrate in refluxing ethanol | Formation of 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole core. |

| 4 | Functional group transformation (oxidation or acetal deprotection) | Conversion of side chain to acetaldehyde functionality, yielding this compound. |

Research Findings and Data Summary

| Aspect | Details |

|---|---|

| Key Reagents | Cyclopropylmagnesium bromide, pyridin-4-yl aldehydes, hydrazine hydrate |

| Reaction Types | Grignard addition, condensation, cyclization, oxidation/acetal deprotection |

| Solvents | Ethanol, dichloromethane, dimethyl sulfoxide (DMSO) for solubility |

| Yields | Cyclization steps typically yield >90% pyrazole products; overall yields depend on intermediate purities |

| Spectral Confirmation | 1H NMR, 13C NMR, mass spectrometry confirm structure and purity |

| Purification Methods | Recrystallization (e.g., from diethyl ether), chromatography |

Notes on Optimization and Challenges

- Reaction Conditions: Temperature control during Grignard and condensation steps is critical to avoid side reactions and decomposition.

- Purity: Intermediate purification is essential before cyclization to ensure high yields and purity of the pyrazole product.

- Functional Group Compatibility: Protection/deprotection strategies may be required if sensitive groups are present.

- Solubility: The final compound and intermediates are often soluble in polar aprotic solvents like DMSO, facilitating characterization.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Cyclopropyl introduction | Grignard reaction | Cyclopropylmagnesium bromide | Formation of cyclopropyl-substituted aldehyde/ketone |

| Pyrazole ring formation | Condensation and cyclization | Aromatic aldehydes, hydrazine hydrate | Formation of pyrazole core with pyridin-4-yl substituent |

| Acetaldehyde side chain | Oxidation or acetal deprotection | Mild acid, oxidants (e.g., PCC) | Conversion to aldehyde functionality |

| Purification | Recrystallization, chromatography | Solvents: diethyl ether, DMSO | High purity final compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.